molecular formula C5H9N3S B1598102 3-Propylthio-4H-1,2,4-triazole CAS No. 34945-15-8

3-Propylthio-4H-1,2,4-triazole

Cat. No. B1598102
CAS RN: 34945-15-8
M. Wt: 143.21 g/mol
InChI Key: PAJVYOXCHCXLOM-UHFFFAOYSA-N
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Description

3-Propylthio-4H-1,2,4-triazole is a heterocyclic compound with a 1,2,4-triazole core. It belongs to a class of nitrogen-containing heterocycles that exhibit diverse biological activities. These compounds are found in various pharmaceuticals and biologically important molecules used in drug discovery studies against cancer cells, microbes, and other diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Propylthio-4H-1,2,4-triazole , has been an area of active research. One notable strategy involves using 3-amino-1,2,4-triazole as a key building block. Researchers have explored multicomponent reactions and other efficient methodologies to access these privileged scaffolds. The goal is to discover new drug candidates with potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of 3-Propylthio-4H-1,2,4-triazole features a 1,2,4-triazole ring with a propylthio (–S–C₃H₇) substituent. The nitrogen atoms in the triazole ring play a crucial role in hydrogen bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

3-Propylthio-4H-1,2,4-triazole can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions allow for the modification of its structure and the synthesis of derivatives with specific properties .

Scientific Research Applications

Corrosion Inhibition in Steel

Triazole derivatives, including 4H-1,2,4-triazole variants, have been extensively studied for their corrosion inhibition properties. Specifically, a study by Lagrenée et al. (2002) explored the effectiveness of a triazole derivative, namely 4-MTHT, for protecting mild steel in acidic environments. This compound exhibited impressive inhibition efficiencies, up to 99% in certain conditions, highlighting its potential as a corrosion inhibitor in industrial applications (Lagrenée et al., 2002).

Antimicrobial and Antifungal Activities

Triazole derivatives have been recognized for their broad range of biological activities, including antimicrobial and antifungal properties. Turan-Zitouni et al. (2005) synthesized thiazole derivatives of triazoles and evaluated their effectiveness against various fungal and bacterial pathogens. Some compounds demonstrated strong antifungal activity, suggesting their potential use in developing new antimicrobial agents (Turan-Zitouni et al., 2005).

Potential Antispastic Agents

A study by Kane et al. (1994) investigated certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles for their anticonvulsant activity. These compounds selectively antagonized strychnine-induced convulsions and showed promise as potential antispastic agents, indicating their potential therapeutic applications in neurology (Kane et al., 1994).

Supramolecular Chemistry

The structural and supramolecular characteristics of 1,2,4-triazoles, including 4H-1,2,4-triazoles, are of great interest in chemistry. These compounds can engage in various supramolecular interactions due to their nitrogen-rich structure. Schulze and Schubert (2014) discussed the diverse applications of triazoles in supramolecular and coordination chemistry, highlighting their significance in designing new molecular structures and materials (Schulze & Schubert, 2014).

Applications in Medicinal Chemistry

1,2,4-Triazole derivatives, including 4H-1,2,4-triazoles, are prominent in medicinal chemistry due to their various therapeutic potentials. For example, Ashton et al. (1993) synthesized a series of triazole derivatives evaluated as angiotensin II antagonists, demonstrating their potential in cardiovascular therapy (Ashton et al., 1993).

properties

IUPAC Name

5-propylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVYOXCHCXLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371929
Record name 3-Propylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propylthio-4H-1,2,4-triazole

CAS RN

34945-15-8
Record name 3-Propylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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